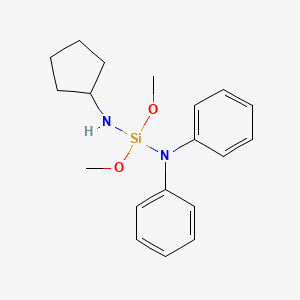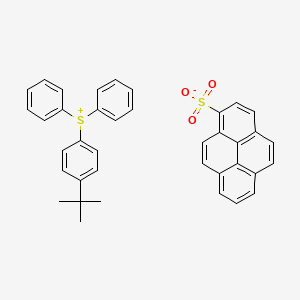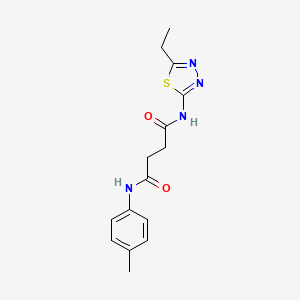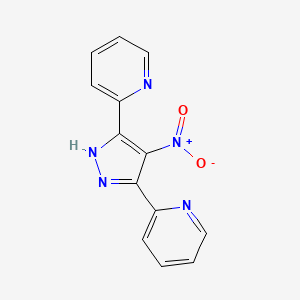
N'-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is a unique organosilicon compound characterized by its cyclopentyl and diphenyl groups attached to a silanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine typically involves the reaction of cyclopentylamine with diphenylsilane dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Cyclopentylamine+Diphenylsilane dichloride→N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethoxy-N,N-dimethylethylamine
- 1,1-Diethoxy-N,N-dimethylethanamine
Uniqueness
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is unique due to its specific combination of cyclopentyl and diphenyl groups attached to a silanediamine core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
923560-79-6 |
|---|---|
Molekularformel |
C19H26N2O2Si |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
N-[(cyclopentylamino)-dimethoxysilyl]-N-phenylaniline |
InChI |
InChI=1S/C19H26N2O2Si/c1-22-24(23-2,20-17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19/h3-8,13-17,20H,9-12H2,1-2H3 |
InChI-Schlüssel |
PSNJRPIWVUAJAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](NC1CCCC1)(N(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)

